molecular formula C18H25N3O3 B2469012 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320857-94-9

6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2469012
CAS RN: 2320857-94-9
M. Wt: 331.416
InChI Key: KMPSHRPKMISKSK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-455, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one is a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their overexpression has been implicated in the development of cancer. 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one binds to the bromodomain of BET proteins and prevents their interaction with chromatin, leading to the downregulation of oncogenic gene expression.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one has been shown to have a selective inhibitory effect on BET proteins, with minimal impact on other cellular processes. In addition to its anti-cancer properties, 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one is its selectivity for BET proteins, which reduces the risk of off-target effects. However, the use of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one in lab experiments is limited by its low solubility and stability, which can affect its efficacy.

Future Directions

There are several potential future directions for the study of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the development of more potent and selective BET inhibitors based on the structure of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one. Another potential direction is the investigation of the combination of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one with other anti-cancer agents to enhance its efficacy. Additionally, the use of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one as a tool compound to study the role of BET proteins in cancer and other diseases is an area of ongoing research.
Conclusion:
In conclusion, 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its selective inhibitory effect on BET proteins and anti-inflammatory properties make it an attractive candidate for further study. While there are limitations to its use in lab experiments, ongoing research into the development of more potent and selective BET inhibitors and the investigation of its use in combination with other anti-cancer agents may lead to the development of new and effective cancer therapies.

Synthesis Methods

The synthesis of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that includes the preparation of key intermediates, followed by the coupling of the intermediates to form the final product. The synthesis of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one has been described in detail in a research article published by Gao et al. (2016).

Scientific Research Applications

6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and leukemia. In vitro studies have shown that 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one can inhibit tumor growth and prolong survival in mouse models of cancer.

properties

IUPAC Name

6-cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17-7-6-15(13-4-5-13)19-21(17)14-8-10-20(11-9-14)18(23)16-3-1-2-12-24-16/h6-7,13-14,16H,1-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPSHRPKMISKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

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